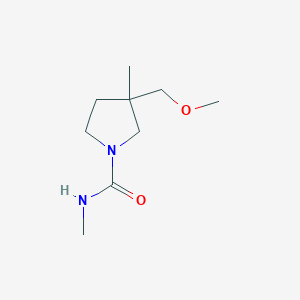![molecular formula C15H16N6O4S B2397564 4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide CAS No. 906227-63-2](/img/structure/B2397564.png)
4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H19N5O4 . It is a derivative of pyrimido[2,1-f]purin-9(6H)-yl benzoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen
Photochemical Decomposition
- Study 1 : Investigated the photochemical decomposition of sulfamethoxazole, a related compound. This research highlighted the formation of primary photoproducts in acidic aqueous solutions and postulated the pathways leading to these products (Wei Zhou & D. Moore, 1994).
Crystallography and Tautomerism
- Study 2 : Explored the cocrystallization of sulfamethazine with theophylline, demonstrating the existence of different tautomeric forms of sulfamethazine, a compound structurally similar to the one . This study provides insights into hydrogen-shift isomerization and intermolecular interactions (Jie Lu et al., 2011).
Microwave-Assisted Synthesis and Anticancer Activity
- Study 3 : Focused on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide hybrid molecules. These compounds were evaluated for in vitro anticancer activity, with some showing promising results against various human cancer cell lines (Anuj Kumar et al., 2015).
Synthesis and Antimicrobial Activity
- Study 4 : Described the synthesis of new derivatives carrying the biologically active sulfonamide moiety and evaluated their antimicrobial activity. The study found that some compounds displayed interesting antimicrobial activity (M. Ghorab et al., 2017).
Oxidative Cross-Coupling Reactions
- Study 5 : Investigated the reactions of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system. This research contributes to the understanding of C−H bond cleavage and the formation of various derivatives (M. Miura et al., 1998).
Antimicrobial and Cytotoxic Properties
- Study 6 : Synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds with the benzenesulfonamide moiety and evaluated their antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya et al., 2019).
Pharmacologically Active Sulfamethoxazole Polymers
- Study 7 : Synthesized anti-microbial drugs from sulfamethoxazole, a similar compound. This study explored different synthetic routes and evaluated the pharmacological activity of the resulting compounds (S. Thamizharasi et al., 2002).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is related to the derivatives of 4-methyl-2,2-dioxo-1h-2λ6,1-benzothiazine-3-carboxylic acid , which are known for their potential analgesic properties .
Mode of Action
It is known that the compound interacts with its targets to exert its effects . The interaction often involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature .
Biochemical Pathways
It is known that the compound can affect the pathways related to inflammation and pain, as evidenced by its analgesic and anti-inflammatory properties .
Pharmacokinetics
It is known that the compound’s solubility can affect its biological effect .
Result of Action
The compound exhibits weak anti-inflammatory and moderate analgesic effects . Certain forms of the compound, such as the monoclinic form of ethyl 4-methyl-2,2-dioxo-1h-2λ6,1-benzothiazine-3-carboxylate, can act as a powerful analgesic and anti-inflammatory agent .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions can affect the synthesis of the compound . Moreover, the compound’s solubility can influence its biological effect .
Eigenschaften
IUPAC Name |
4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4S/c1-19-12-11(13(22)18-15(19)23)21-8-2-7-20(14(21)17-12)9-3-5-10(6-4-9)26(16,24)25/h3-6H,2,7-8H2,1H3,(H2,16,24,25)(H,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLOITUVXSAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)
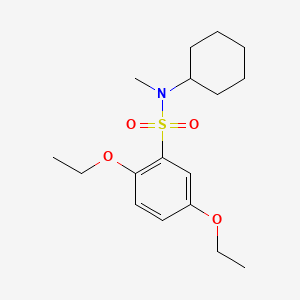

![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)
![N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide](/img/structure/B2397489.png)
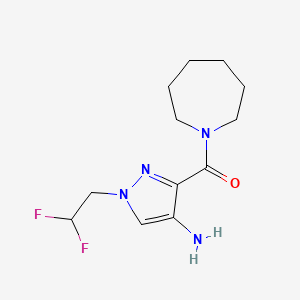
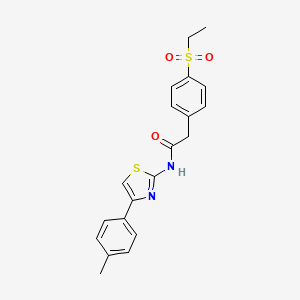
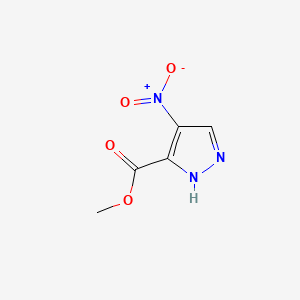
![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2397501.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)
![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)
